molecular formula C22H20N4O2S B2968348 1-(4-methoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone CAS No. 1207028-66-7

1-(4-methoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone

Cat. No.: B2968348
CAS No.: 1207028-66-7
M. Wt: 404.49
InChI Key: KMXSGTLMCJXFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. This complex molecule features a pyrazolopyridazine core, a structural motif found in various biologically active compounds, which is further functionalized with a 4-methoxyphenyl group and a thioether-linked ethanone chain. The specific positioning of these substituents makes it a valuable intermediate for constructing more complex molecular architectures. Researchers can utilize this compound as a key precursor in the synthesis of novel chemical entities, particularly for generating compound libraries aimed at drug discovery. Its structure suggests potential for investigation as a scaffold in developing enzyme inhibitors, given that heterocyclic compounds like 1,2,4-triazole-3-thiones and related structures are known to exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The presence of the morpholino group, as seen in the closely related compound 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone (CAS#: 1207057-90-6), can significantly influence the molecule's electronic properties and its ability to interact with biological targets . This compound is supplied for research purposes as a high-purity solid. It is intended for use in laboratory investigations only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-14-4-8-17(9-5-14)26-21-19(12-23-26)15(2)24-25-22(21)29-13-20(27)16-6-10-18(28-3)11-7-16/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXSGTLMCJXFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-methoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a methoxyphenyl group, a thioether linkage, and a pyrazolo[3,4-d]pyridazine moiety. The molecular formula is C19H20N2O2SC_{19}H_{20}N_2O_2S.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer activity. The specific compound has shown promising results in inhibiting various cancer cell lines.

  • Mechanism of Action : The compound is believed to act through multiple pathways, including the inhibition of tubulin polymerization and modulation of apoptosis-related proteins. This dual action enhances its efficacy against cancer cells.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)0.85
A549 (Lung)1.20
HCT116 (Colon)0.95

These values suggest that the compound is particularly effective against breast and colon cancer cell lines, with lower IC50 values indicating higher potency.

Case Studies

  • Study on MDA-MB-231 Cells : In a controlled study, treatment with the compound resulted in a significant increase in apoptotic cell death as measured by annexin V staining. Additionally, Western blot analysis revealed increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • A549 Lung Cancer Model : Another study assessed the impact of the compound on A549 cells. The results indicated that it induced cell cycle arrest at the G2/M phase and significantly inhibited cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • The methoxyphenyl group enhances lipophilicity, facilitating better cellular uptake.
  • The pyrazolo[3,4-d]pyridazine framework is associated with antitumor activity due to its ability to interact with biological targets involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrazolo[3,4-d]Pyridazin vs. Pyrazolo[3,4-d]Pyrimidinones
  • Target Compound: Contains a pyridazine core (two adjacent nitrogen atoms in a six-membered ring), which may confer distinct electronic properties compared to pyrimidinones (pyrimidine with a ketone group). Pyridazines are less common in medicinal chemistry but offer unique hydrogen-bonding capabilities.
  • Analogs: Pyrazolo[3,4-d]pyrimidinones (e.g., compounds 2–10) feature a pyrimidine ring with a ketone oxygen. These are widely studied for kinase inhibition but may exhibit reduced metabolic stability due to the oxygen atom .
Pyrano[2,3-c]Pyrazol Derivatives ()
  • This structural difference may increase rigidity but reduce solubility compared to the target compound’s pyridazin core .

Substituent Effects

Compound Class Key Substituents Electronic Effects Physicochemical Impact
Target Compound 4-Methoxyphenyl, p-tolyl, thioether Electron-donating (methoxy), lipophilic (p-tolyl) Enhanced solubility, moderate logP
Compounds (2–10) Varied aryl groups (e.g., nitro, chloro) Electron-withdrawing (nitro) Reduced solubility, higher logP
Patent Compound Fluorophenyl, thiophene carboxylate Strongly electron-withdrawing (F) High melting point (227–230°C)
(MK47) Trifluoromethylphenyl, thiophenyl Lipophilic (CF3), polar (thiophene) Balanced logP, high synthetic yield (82%)
  • Electron-Donating Groups (e.g., methoxy) : Improve aqueous solubility but may reduce cell permeability.
  • Electron-Withdrawing Groups (e.g., nitro, CF3) : Enhance stability but may decrease bioavailability .

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